[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a piperidine-derived tertiary amine featuring a 4-methoxybenzyl substituent at the piperidine nitrogen and a methylamine group at the 3-position of the ring.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-15-13-4-3-9-16(11-13)10-12-5-7-14(17-2)8-6-12;/h5-8,13,15H,3-4,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWVOSLFHKDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidin-3-one Intermediates
A widely adopted strategy involves reductive amination of 1-(4-methoxybenzyl)piperidin-3-one with methylamine.
Procedure :
-
Piperidin-3-one Synthesis :
-
3-Amino-4-methylpyridine is N-acylated with acetyl chloride, followed by quaternization with 4-methoxybenzyl chloride in toluene at 110°C.
-
Partial reduction using NaBH₄ in methanol yields 1-(4-methoxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl-acetamide, which is hydrolyzed with HCl/AcOH to 1-(4-methoxybenzyl)piperidin-3-one.
-
-
Reductive Amination :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quaternization | 4-Methoxybenzyl chloride, 110°C | 92 | 95 |
| Reduction | NaBH₄, MeOH, 0°C | 88 | 97 |
| Reductive Amination | Ti(OiPr)₄, MeNH₂·HCl, NaBH₄ | 90 | 98 |
Resolution of Racemic Amines Using Chiral Acids
For enantiomerically pure products, racemic [1-(4-methoxybenzyl)-piperidin-3-yl]-methyl-amine is resolved via diastereomeric salt formation.
Procedure :
-
Racemic amine is treated with L-di-p-toluoyltartaric acid (L-DTTA) in methanol/water (1:1) at 45°C.
-
Crystallization yields the (3R,4R)-enantiomer as the L-DTTA salt, which is hydrolyzed with NaOH and converted to hydrochloride using HCl/EtOH.
Optimization :
Direct Alkylation of Piperidin-3-yl-methylamine
A one-pot alkylation approach avoids intermediate isolation:
Procedure :
-
Piperidin-3-yl-methylamine is alkylated with 4-methoxybenzyl bromide in acetonitrile using K₂CO₃ as base.
-
The free base is precipitated as hydrochloride by adding HCl gas to EtOH.
Advantages :
Comparative Analysis of Methodologies
Yield and Purity
| Method | Overall Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Reductive Amination | 70–75 | 98 | Ti(OiPr)₄ handling |
| Chiral Resolution | 60–65 | 99 | High L-DTTA cost |
| Direct Alkylation | 80–82 | 95 | Byproduct formation |
Critical Process Parameters
Solvent Selection
Temperature Control
-
Partial Reduction : NaBH₄ reactions performed at 0–5°C to prevent over-reduction.
-
Hydrolysis : HCl/AcOH-mediated ketone formation requires 80–85°C for complete conversion.
Industrial-Scale Recommendations
The reductive amination route (Section 2.1) is most viable for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its piperidine ring is a common motif in many bioactive compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their activity as analgesics, antipsychotics, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects on the Benzyl/Pyridinyl Group
The substituent on the benzyl or heterocyclic group significantly impacts electronic and steric properties:
Key Findings :
- The methoxy group in the target compound likely confers better solubility in polar solvents compared to methyl or chloro analogs.
- Chlorinated or heterocyclic substituents (e.g., pyridine) may enhance target binding via additional non-covalent interactions.
Positional Isomerism of the Amine Group
The position of the methylamine group on the piperidine ring alters spatial orientation:
Key Findings :
- Position 3 amines (target) may exhibit distinct receptor-binding profiles compared to position 4 isomers due to conformational differences.
- Molecular weight differences (~265.8 vs. 254.8) suggest subtle variations in drug-likeness parameters.
Biological Activity
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride, with the CAS number 1353980-07-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C14H23ClN2O, with a molecular weight of 270.81 g/mol. The compound features a piperidine ring substituted with a methoxy-benzyl group, which is crucial for its biological interactions.
1. Pharmacological Effects
Research indicates that compounds similar to [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine exhibit various pharmacological effects, including:
- Anticancer Activity : Studies have shown that piperidine derivatives can exert antiproliferative effects on cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting potential in cancer therapy .
- Inhibition of Enzymes : The compound may act as a reversible inhibitor of certain enzymes, such as monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system. The binding affinity and inhibition mechanisms are often explored through molecular docking studies .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of specific enzymes, leading to competitive inhibition. This has been confirmed through pre-incubation assays and Michaelis-Menten kinetics .
- Cell Viability : In vitro studies have shown that this compound can significantly reduce cell viability in cancerous cells by inducing apoptosis or cell cycle arrest, although the exact pathways require further elucidation.
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of a series of piperidine derivatives on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that modifications to the piperidine structure could enhance potency, with some derivatives showing IC50 values as low as 19.9 µM .
Case Study 2: Enzyme Selectivity
Another research focused on the selectivity of piperidine derivatives for MAGL over other enzymes in the endocannabinoid system. The findings highlighted that certain substitutions on the benzyl moiety significantly improved selectivity and potency, emphasizing the importance of structural modifications in drug design .
Data Tables
| Biological Activity | IC50 Values (µM) | Target |
|---|---|---|
| Antiproliferative (Breast) | 19.9 - 75.3 | MDA-MB-231, MCF-7 |
| Antiproliferative (Ovarian) | 31.5 - 43.9 | OVCAR-3, COV318 |
| MAGL Inhibition | 0.84 | Monoacylglycerol lipase |
Q & A
Q. Basic
- Spectroscopy :
- NMR (¹H/¹³C) to confirm piperidine ring substitution and methoxybenzyl groups.
- FT-IR for amine (-NH) and hydrochloride salt (-Cl) identification.
- Chromatography :
- HPLC-UV (λ = 254 nm) with a C18 column for purity assessment (>98%) .
- LC-MS (ESI+) to verify molecular weight (e.g., [M+H]+ ion) .
What biochemical pathways might this compound influence?
Advanced
Piperidine derivatives are known to interact with:
- Neurotransmitter receptors : Potential modulation of σ receptors or monoamine oxidases (MAOs), based on structural analogs .
- Enzymatic targets : Inhibition of semicarbazide-sensitive amine oxidase (SSAO), which regulates leukocyte migration and vascular adhesion .
- Cellular assays : Screen against HEK293 cells expressing recombinant targets (e.g., GPCRs) to map activity .
What are the solubility properties in common laboratory solvents?
Basic
Data from related piperidinyl hydrochlorides :
- High solubility : Water, methanol, DMSO (>10 mg/mL).
- Low solubility : Ethyl acetate, hexanes (<1 mg/mL).
- pH dependence : Solubility decreases in alkaline conditions (precipitates at pH >8).
How do electron-donating groups (e.g., methoxy) affect reactivity?
Advanced
The 4-methoxybenzyl group:
- Enhances stability : Methoxy groups reduce oxidative degradation via resonance stabilization.
- Influences reactivity : Directs electrophilic substitution to the para position in aryl rings.
- Modulates bioactivity : Increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .
What computational tools predict target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures of MAO-B (PDB: 2V5Z) or σ receptors to model binding affinities.
- QSAR models : Train algorithms on piperidine derivatives to predict IC50 values for enzymatic inhibition .
- MD simulations : Assess stability of ligand-receptor complexes in Desmond (Schrödinger) over 100-ns trajectories .
How can researchers validate ecological toxicity?
Advanced
Follow OECD guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
